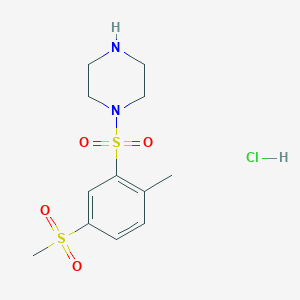
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride is a versatile chemical compound with a molecular weight of 354.88 g/mol. This compound features a piperazine core substituted with methanesulfonyl and benzenesulfonyl groups, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 5-methanesulfonyl-2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. Advanced purification techniques such as recrystallization or column chromatography are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Applications De Recherche Scientifique
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound play a crucial role in its biological activity, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include other sulfonyl-substituted piperazines, which may have different substituents or core structures. These compounds can be compared based on their chemical properties, reactivity, and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-(2-methyl-5-methylsulfonylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2.ClH/c1-10-3-4-11(19(2,15)16)9-12(10)20(17,18)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSRJWLBQLGEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



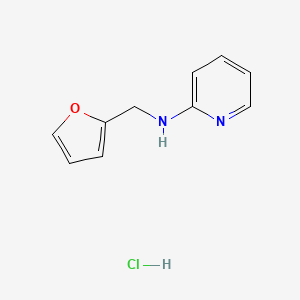
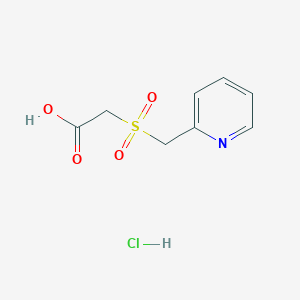
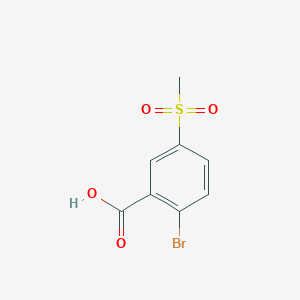
![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)
![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)
![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)
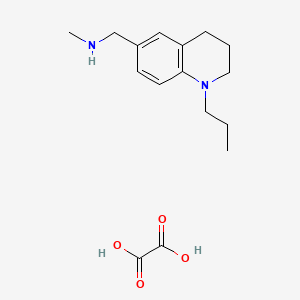
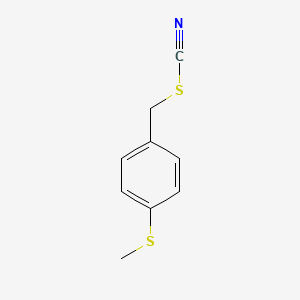

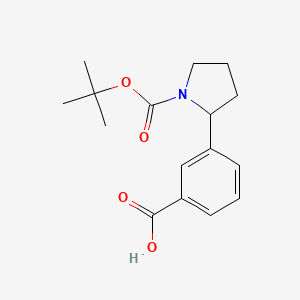
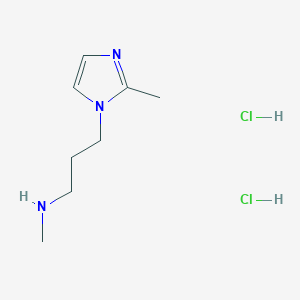
![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)

